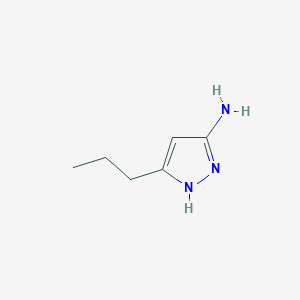
2-Furanacetonitrile, 5-(chloroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanacetonitrile, 5-(chloroacetyl)- is a chemical compound that has garnered interest from the scientific community due to its potential biomedical applications. This compound is also known as 5-chloroacetylfuran-2-carbonitrile or CAFN. The objective of
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Furanacetonitrile, 5-(chloroacetyl)- in lab experiments is its cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and proliferation. However, one of the limitations of using CAFN is its potential toxicity to normal cells, which can limit its therapeutic potential. Another limitation is the lack of information on the pharmacokinetics and pharmacodynamics of the compound, which can hinder its clinical development.
Direcciones Futuras
There are several future directions for the research on 2-Furanacetonitrile, 5-(chloroacetyl)-. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of CAFN in animal models to better understand its therapeutic potential. Additionally, the development of CAFN derivatives with improved selectivity and potency against cancer cells is an area of active research. Finally, the combination of CAFN with other anticancer agents to enhance its efficacy and reduce its toxicity is a promising approach for future research.
Conclusion:
In conclusion, 2-Furanacetonitrile, 5-(chloroacetyl)- is a chemical compound with potential biomedical applications, particularly in cancer research. The compound has been shown to have cytotoxic effects on cancer cells and inhibit tumor growth and metastasis in animal models. However, the compound also has limitations, including potential toxicity to normal cells and the lack of information on its pharmacokinetics and pharmacodynamics. Future research on CAFN should focus on optimizing the synthesis method, studying its pharmacology, developing derivatives with improved selectivity and potency, and exploring combination therapies with other anticancer agents.
Métodos De Síntesis
The synthesis of 2-Furanacetonitrile, 5-(chloroacetyl)- can be achieved through a multistep process that involves the reaction of furan-2-carbonitrile with chloroacetyl chloride. The reaction can be catalyzed by a base such as triethylamine or pyridine, and the product can be purified through column chromatography. The yield of the reaction can be optimized by controlling the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
2-Furanacetonitrile, 5-(chloroacetyl)- has been studied for its potential biomedical applications, particularly in cancer research. The compound has been shown to have cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia cells. The mechanism of action of CAFN involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. CAFN has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Furanacetonitrile, 5-(chloroacetyl)- are largely dependent on the dose and exposure time. In vitro studies have shown that CAFN can cause cell cycle arrest and DNA damage in cancer cells. The compound has also been shown to affect the expression of genes involved in cell proliferation and apoptosis. In vivo studies have shown that CAFN can inhibit tumor growth and metastasis in animal models of cancer.
Propiedades
Número CAS |
129596-27-6 |
|---|---|
Nombre del producto |
2-Furanacetonitrile, 5-(chloroacetyl)- |
Fórmula molecular |
C8H6ClNO2 |
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
2-[5-(2-chloroacetyl)furan-2-yl]acetonitrile |
InChI |
InChI=1S/C8H6ClNO2/c9-5-7(11)8-2-1-6(12-8)3-4-10/h1-2H,3,5H2 |
Clave InChI |
OMBBKWPRXIKRAQ-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)C(=O)CCl)CC#N |
SMILES canónico |
C1=C(OC(=C1)C(=O)CCl)CC#N |
Sinónimos |
2-Furanacetonitrile, 5-(chloroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



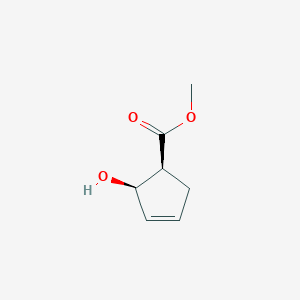

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
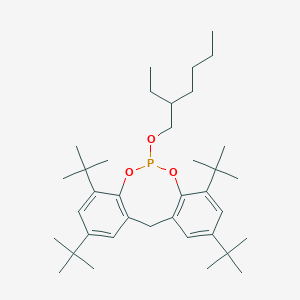

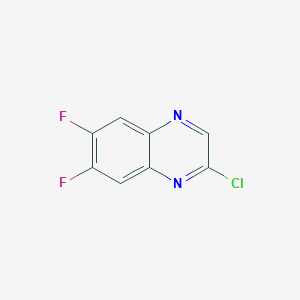
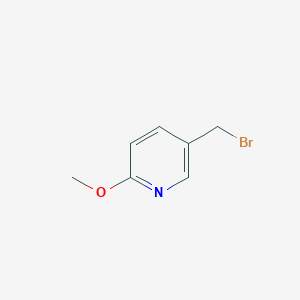
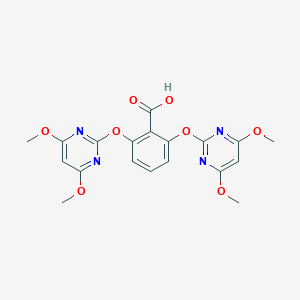
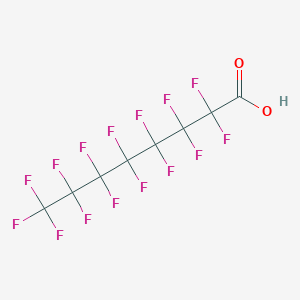
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)

